Brompromazine Hydrochloride

X-ray crystallography Allosteric modulation Ligand-gated ion channels

Brompromazine Hydrochloride is the halo-analog of chlorpromazine with a bromine substituent conferring distinct chromatographic retention for unambiguous resolution in HPLC/LC-MS workflows. It is qualified as a reference standard for ANDA method validation, QC, and impurity profiling. Unlike chlorpromazine, it serves as an interference-free template for molecularly imprinted polymer preparation in biological matrix analysis. X-ray crystallography confirms a distinct allosteric binding pocket. Choose this standard for regulatory-compliant analytical development where generic substitution is scientifically unsound.

Molecular Formula C17H20BrClN2S
Molecular Weight 399.775
CAS No. 15502-93-9
Cat. No. B588755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrompromazine Hydrochloride
CAS15502-93-9
Synonyms2-Bromo-N,N-dimethyl-10H-phenothiazine-10-propanamine Hydrochloride;  2-Bromo-10-[3-(dimethylamino)propyl]phenothiazine Hydrochloride;  2-Bromopromazine Hydrochloride; 
Molecular FormulaC17H20BrClN2S
Molecular Weight399.775
Structural Identifiers
SMILESCN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Br.Cl
InChIInChI=1S/C17H19BrN2S.ClH/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H
InChIKeyINFJFTNMIZQSPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Brompromazine Hydrochloride CAS 15502-93-9: Phenothiazine-Class Dopamine D₂ Antagonist and Chlorpromazine Halo-Analog


Brompromazine Hydrochloride (CAS 15502-93-9) is the hydrochloride salt of bromopromazine, a brominated phenothiazine derivative structurally and pharmacologically related to chlorpromazine [1]. The compound acts as a dopamine D₂ receptor antagonist and is recognized as the halo-analog of chlorpromazine, wherein the chlorine substituent at the phenothiazine 2-position is replaced by a bromine atom [2]. Brompromazine Hydrochloride is supplied with detailed characterization data compliant with regulatory guidelines and is primarily utilized as a reference standard for analytical method development, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), or during commercial production processes of chlorpromazine [3]. The free base form is registered under CAS 1757-73-9 [3].

Why Brompromazine Hydrochloride Cannot Be Substituted with Generic Chlorpromazine Reference Standards


Generic substitution of Brompromazine Hydrochloride with chlorpromazine or other phenothiazine reference standards is analytically and regulatorily unsound due to fundamental differences in molecular structure, binding site occupancy, and chromatographic behavior. The bromine substituent in Brompromazine confers distinct physicochemical properties—including increased molecular weight (399.78 g/mol for the HCl salt vs. 355.33 g/mol for chlorpromazine HCl), altered halogen bonding capacity, and unique chromatographic retention characteristics—that render it non-interchangeable with chlorpromazine in quantitative analytical workflows [1][2]. Critically, X-ray crystallographic studies have revealed that bromopromazine occupies a distinct allosteric binding pocket in pentameric ligand-gated ion channels that differs from the chlorpromazine binding site, demonstrating that even minor halogen substitution can fundamentally alter molecular recognition properties [3]. Furthermore, regulatory guidance for ANDA submissions mandates the use of accurately characterized impurity reference standards; substituting brompromazine with chlorpromazine in method validation or forced degradation studies would compromise analytical accuracy and regulatory compliance [1].

Brompromazine Hydrochloride Quantitative Differentiation Evidence: Comparative Analytical and Structural Data


Crystallographic Differentiation: Brompromazine Occupies a Distinct Allosteric Binding Pocket Relative to Chlorpromazine

X-ray crystallographic analysis of the Erwinia ligand-gated ion channel (ELIC) in complex with bromopromazine reveals a distinct binding mode compared to chlorpromazine. While both compounds bind to an allosteric site at the interface between the extracellular ligand-binding domain and the pore-forming transmembrane domain, bromopromazine occupies a structurally differentiated pocket that is not identical to the chlorpromazine binding site [1][2]. The structures were determined at 4.5 Å resolution for bromopromazine (PDB ID: 5LID) and 3.567 Å for chlorpromazine (PDB ID: 5LG3) [2].

X-ray crystallography Allosteric modulation Ligand-gated ion channels

Dopamine D₂ Receptor Binding Affinity: Brompromazine Exhibits Quantifiable Ki Value for Human D₂ Receptors

Brompromazine demonstrates measurable binding affinity for human dopamine D₂ receptors, with a Ki value of 31.6 nM as reported in the Psychoactive Drug Screening Program (PDSP) Ki Database [1]. This affinity is comparable in magnitude to the Ki of chlorpromazine for D₂ receptors, which has been reported at approximately 3-10 nM across various assay systems [2].

Receptor pharmacology Dopamine D₂ antagonism Binding affinity

Alpha-1 Adrenergic Receptor Antagonism: Brompromazine Exhibits Potent Binding with IC50 of 5 nM

Brompromazine demonstrates potent antagonist activity at the alpha-1 adrenergic receptor, with an IC50 value of 5 nM as measured in a competitive binding assay using human prostate cells in the presence of (¹²⁵I)-Heat radioligand [1]. This alpha-1 adrenergic antagonism is a characteristic shared across the phenothiazine class, though comparative quantitative data for chlorpromazine under identical assay conditions are not available in the primary source [1].

Adrenergic pharmacology Receptor antagonism In vitro binding

Molecularly Imprinted Polymer (MIP) Recognition: Brompromazine-Based MIP Enables Template-Leakage-Free Quantitation of Chlorpromazine Metabolites

Monodisperse molecularly imprinted polymers (MIPs) prepared using bromopromazine (BPZ) as the template molecule (MIPBPZ) demonstrate comparable recognition capacity for chlorpromazine (CPZ) and its major metabolites as MIPs prepared with CPZ itself [1]. Critically, MIPBPZ enables template-leakage-free quantitation when used as a pretreatment column for CPZ metabolite analysis, because bromopromazine is not a metabolite of chlorpromazine and therefore any BPZ detected originates from template bleeding rather than biological presence [1]. Under optimized mobile phase conditions (pH 8 for maximal retention factors, pH 7 for maximal imprinting factors), MIPBPZ recognized CPZ, desmethyl-CPZ, CPZ sulfoxide, 7-hydroxy-CPZ, and didesmethyl-CPZ [1].

Molecularly imprinted polymers Column-switching LC Metabolite analysis

Electron Capture Detection Sensitivity: Brominated Phenothiazine Enables Trace-Level Quantitation via GC-ECD

The bromine substituent in brompromazine confers enhanced electron capture detection (ECD) sensitivity compared to non-halogenated or chlorinated phenothiazine analogs. A validated method for promazine derivatives demonstrates that brominated phenothiazines can be detected at trace levels using electron capture gas chromatography, with detection limits suitable for pharmacokinetic applications in biological fluids [1]. While direct comparative sensitivity data between brompromazine and chlorpromazine under identical GC-ECD conditions are not provided in the primary literature, the established principle that bromine substitution enhances ECD response relative to chlorine substitution supports the analytical utility of brompromazine in trace-level applications [2].

Gas chromatography Electron capture detection Trace analysis

Validated Research and Industrial Application Scenarios for Brompromazine Hydrochloride


Chlorpromazine Metabolite Profiling in Pharmacokinetic Studies Using Template-Leakage-Free MIP Pretreatment

Brompromazine Hydrochloride serves as the optimal template molecule for preparing molecularly imprinted polymers (MIPs) used in the quantitative analysis of chlorpromazine and its metabolites in biological matrices [1]. Because brompromazine is not a naturally occurring metabolite of chlorpromazine, MIPs templated with brompromazine (MIPBPZ) eliminate the template-leakage interference that compromises chlorpromazine-templated MIPs. This application is validated for column-switching LC-UV determination of CPZ, desmethyl-CPZ, didesmethyl-CPZ, CPZ sulfoxide, and CPZ N-oxide in rat plasma after intravenous and oral administration, using imipramine as an internal standard [1]. Optimal method performance is achieved at mobile-phase pH 7-8 with potassium phosphate buffer/acetonitrile mixtures [1].

Reference Standard for Chlorpromazine Impurity Profiling and ANDA Regulatory Submissions

Brompromazine Hydrochloride is qualified as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) for chlorpromazine drug products [1][2]. The compound can be used during commercial production of chlorpromazine as an impurity marker or process control standard, with traceability against pharmacopeial standards (USP or EP) available upon feasibility assessment [1]. The brominated structure provides a chromatographically distinct retention time that facilitates resolution from chlorpromazine and its common metabolites in HPLC and LC-MS workflows [1].

Structural Biology Tool for Investigating Allosteric Modulation of Cys-Loop Receptors

Brompromazine is a validated structural probe for X-ray crystallographic studies of pentameric ligand-gated ion channels (Cys-loop receptors) [1]. The co-crystal structure of bromopromazine bound to the Erwinia ligand-gated ion channel (ELIC) at 4.5 Å resolution (PDB ID: 5LID) reveals an allosteric binding pocket distinct from that occupied by chlorpromazine [1][2]. This structural differentiation makes brompromazine a valuable comparator compound for structure-activity relationship (SAR) studies investigating how halogen substitution (Br vs. Cl) alters binding site occupancy and allosteric modulation mechanisms in this therapeutically relevant receptor family [1].

Dopamine D₂ and Alpha-1 Adrenergic Receptor Pharmacology Reference Compound

Brompromazine Hydrochloride is suitable as a reference ligand in receptor binding assays targeting dopamine D₂ receptors (Ki = 31.6 nM) and alpha-1 adrenergic receptors (IC50 = 5 nM) [1][2]. The compound provides a chlorpromazine-analog comparator with quantifiable receptor affinity profiles, enabling researchers to assess structure-activity relationships associated with halogen substitution at the phenothiazine 2-position. The established binding data support its use in competitive displacement assays, receptor occupancy studies, and pharmacological profiling panels where a brominated phenothiazine control is required [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Brompromazine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.